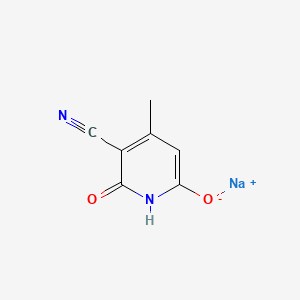
1,2-Dihydro-6-hydroxy-4-methyl-2-oxonicotinonitrile, sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Dihydro-6-hydroxy-4-methyl-2-oxonicotinonitrile, sodium salt is a chemical compound with the molecular formula C7H5N2NaO2. It is known for its unique structure and properties, making it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dihydro-6-hydroxy-4-methyl-2-oxonicotinonitrile, sodium salt typically involves the following steps:
Esterification: Chloracetic acid is esterified with methanol to produce methyl chloroacetate.
Etherification: Methyl chloroacetate is then etherified using sodium methoxide to yield methoxyacetic acid methyl ester.
Condensation: The methoxyacetic acid methyl ester undergoes condensation with acetone in the presence of sodium methoxide to form methoxyacetylacetone.
Cyclization: Methoxyacetylacetone reacts with ethyl cyanoacetate in the presence of ammonium hydroxide to produce 2-methyl-4-methoxymethyl-5-cyano-6-hydroxypyridine.
Nitration: The final step involves nitration to obtain this compound.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using the same steps as described above, but with optimized reaction conditions to maximize yield and purity. This includes precise control of temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
1,2-Dihydro-6-hydroxy-4-methyl-2-oxonicotinonitrile, sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: It can be reduced under specific conditions to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
1,2-Dihydro-6-hydroxy-4-methyl-2-oxonicotinonitrile, sodium salt has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,2-Dihydro-6-hydroxy-4-methyl-2-oxonicotinonitrile, sodium salt involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-Hydroxy-4-methyl-6-oxo-1,2-dihydropyridine-3-carbonitrile
- 2,6-Dihydroxy-4-methyl-3-pyridinecarbonitrile
- 1,4-Dimethyl-3-cyano-6-hydroxy-2-pyridone
Uniqueness
1,2-Dihydro-6-hydroxy-4-methyl-2-oxonicotinonitrile, sodium salt is unique due to its specific structural features, such as the presence of both hydroxyl and nitrile groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
39120-56-4 |
|---|---|
Molecular Formula |
C7H6N2NaO2 |
Molecular Weight |
173.12 g/mol |
IUPAC Name |
sodium;2-hydroxy-4-methyl-6-oxopyridin-1-ide-3-carbonitrile |
InChI |
InChI=1S/C7H6N2O2.Na/c1-4-2-6(10)9-7(11)5(4)3-8;/h2H,1H3,(H2,9,10,11); |
InChI Key |
ZRJNTDBONVJXJJ-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)NC(=C1)[O-])C#N.[Na+] |
Canonical SMILES |
CC1=CC(=O)NC(=C1C#N)O.[Na] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![thieno[2,3-d]isothiazol-3(2H)-one, 1,1-dioxide, sodium salt](/img/structure/B7954448.png)





![{[1-(4-Fluorophenyl)pyrrolidin-3-yl]methyl}amine dihydrochloride](/img/structure/B7954482.png)


![3-Aminobicyclo[2.2.1]hept-5-ene-2-carboxamide hydrochloride](/img/structure/B7954493.png)
![3-amino-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxamide;hydrochloride](/img/structure/B7954495.png)
![3-Amino-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid hydrochloride](/img/structure/B7954503.png)
![acetic acid, [2-methoxy-4-[(1E)-1-propenyl]phenoxy]-, potassium salt](/img/structure/B7954518.png)
